molecular formula C29H35N5O2 B11431717 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B11431717
M. Wt: 485.6 g/mol
InChI Key: DDGKVZSUSINQQJ-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-benzylpiperidine with a suitable alkylating agent to introduce the benzyl groupThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium iodide. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, each with distinct chemical and physical properties.

Scientific Research Applications

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a purine core with a piperidine ring and benzyl group

Properties

Molecular Formula

C29H35N5O2

Molecular Weight

485.6 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C29H35N5O2/c1-31-27-26(28(35)32(2)29(31)36)34(17-9-14-22-10-5-3-6-11-22)25(30-27)21-33-18-15-24(16-19-33)20-23-12-7-4-8-13-23/h3-8,10-13,24H,9,14-21H2,1-2H3

InChI Key

DDGKVZSUSINQQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5

Origin of Product

United States

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